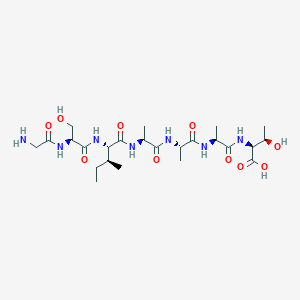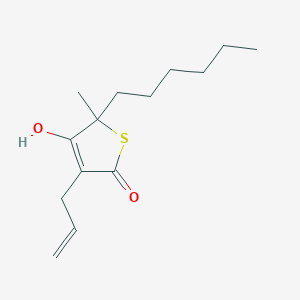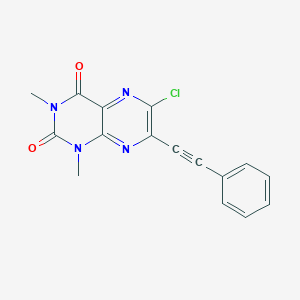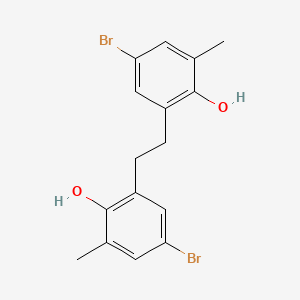![molecular formula C22H14F6N2O2 B12611862 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 917920-70-8](/img/structure/B12611862.png)
3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide is a compound characterized by the presence of benzamido and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes two benzamide groups and two trifluoromethyl groups attached to a phenyl ring. The presence of trifluoromethyl groups often imparts significant chemical stability and unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzamide with trifluoromethyl-substituted benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamido groups can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide is unique due to the presence of both benzamido and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
917920-70-8 |
|---|---|
Molecular Formula |
C22H14F6N2O2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-9-10-17(22(26,27)28)18(12-15)30-20(32)14-7-4-8-16(11-14)29-19(31)13-5-2-1-3-6-13/h1-12H,(H,29,31)(H,30,32) |
InChI Key |
TUYXBXQHVFGSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)


![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
